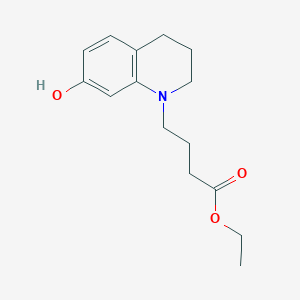

3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester

Description

3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and material science. This particular compound is known for its potential biological activities and is used in various scientific research fields.

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

ethyl 4-(7-hydroxy-3,4-dihydro-2H-quinolin-1-yl)butanoate |

InChI |

InChI=1S/C15H21NO3/c1-2-19-15(18)6-4-10-16-9-3-5-12-7-8-13(17)11-14(12)16/h7-8,11,17H,2-6,9-10H2,1H3 |

InChI Key |

HSAHBQJMAOYUAV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCN1CCCC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester typically involves multi-step organic reactions. One common method includes the protection of functional groups, selective amidation, and deprotective-cyclization approaches . The process may start with the precursor ethyl 3-(2,4-dioxocyclohexyl)propanoate, which undergoes a series of reactions to form the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline derivatives with different oxidation states.

Reduction: Formation of reduced quinoline compounds.

Substitution: Introduction of different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester is unique due to its specific structure, which imparts distinct chemical and biological properties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester, and how can reaction conditions be optimized?

- Methodology : Utilize multi-step organic synthesis, starting with cyclization of substituted anilines followed by esterification. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity via HPLC .

- Key Considerations : Address regioselectivity in hydroxyl and ester group positioning by employing protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR (¹H, ¹³C, DEPT-135) to confirm backbone structure and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .

- Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities.

Q. What stability assessments are critical for this compound under laboratory storage conditions?

- Methodology : Conduct accelerated stability studies:

- Store aliquots at -20°C (long-term), 4°C (short-term), and room temperature (RT) with desiccants.

- Analyze degradation via HPLC at intervals (0, 1, 3, 6 months). Monitor hydrolysis of the ester moiety under humid conditions .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological activity of this compound, particularly its interaction with biological targets?

- Methodology :

- In vitro assays : Screen for kinase inhibition (e.g., tyrosine kinases) using fluorescence polarization.

- Molecular docking : Model interactions with quinoline-binding domains (e.g., ATP-binding pockets) using AutoDock Vina.

- ADMET profiling : Assess solubility (shake-flask method), permeability (Caco-2 cell model), and metabolic stability (microsomal assays) .

Q. What strategies are effective for resolving contradictions in reported solubility data for this compound?

- Methodology :

- Perform replicate solubility tests in polar (e.g., DMSO, water) and non-polar solvents (e.g., ethyl acetate) using standardized protocols (USP <921>).

- Apply Hansen Solubility Parameters (HSP) to correlate experimental discrepancies with solvent polarity and hydrogen-bonding capacity .

Q. How can structural modifications enhance the compound’s bioavailability without compromising its core activity?

- Methodology :

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the ethyl ester position to improve aqueous solubility.

- Prodrug design : Replace the ester with a hydrolyzable moiety (e.g., phosphate ester) for controlled release. Validate via in vivo pharmacokinetic studies in rodent models .

Q. What analytical approaches are suitable for investigating metabolic pathways of this compound in hepatic models?

- Methodology :

- Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS.

- Identify Phase I (oxidation, hydrolysis) and Phase II (glucuronidation, sulfation) metabolites. Use isotopic labeling (e.g., ¹⁴C) to trace metabolic fate .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s photostability be reconciled?

- Methodology :

- Replicate photodegradation studies under controlled UV light (λ = 365 nm) and quantify degradation products via LC-MS.

- Compare results across labs by standardizing light exposure (e.g., ICH Q1B guidelines) and controlling oxygen levels (inert vs. ambient atmosphere) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.